

What is MAP855's mechanism of action?

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An In-depth Technical Guide on the Core Mechanism of Action: MAP855

Introduction

MAP855 is a highly potent and selective, orally active inhibitor of MEK1 and MEK2 (MEK1/2), key protein kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway.[1][2][3][4] Developed as an ATP-competitive inhibitor, MAP855 has demonstrated efficacy in models with both wild-type and mutant forms of MEK1/2, addressing acquired resistance mechanisms that can emerge during treatment with other BRAF/MEK inhibitors.[2][3][5] This document provides a detailed overview of the mechanism of action of MAP855, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its function at a molecular level.

Core Mechanism: ATP-Competitive Inhibition of MEK1/2

The primary mechanism of action for **MAP855** is the direct, competitive inhibition of the kinase activity of MEK1 and MEK2.[2][3][6][7] These kinases are central components of the MAPK/ERK pathway, a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[4][8][9][10]

In this pathway, growth factor binding to receptor tyrosine kinases (RTKs) on the cell surface activates the small GTPase Ras.[4][9] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which are MAP kinase kinases (MAP3Ks).[4][9] Raf, in turn, phosphorylates and activates MEK1 and MEK2, which are MAP kinase kinases (MAP2Ks).[4]



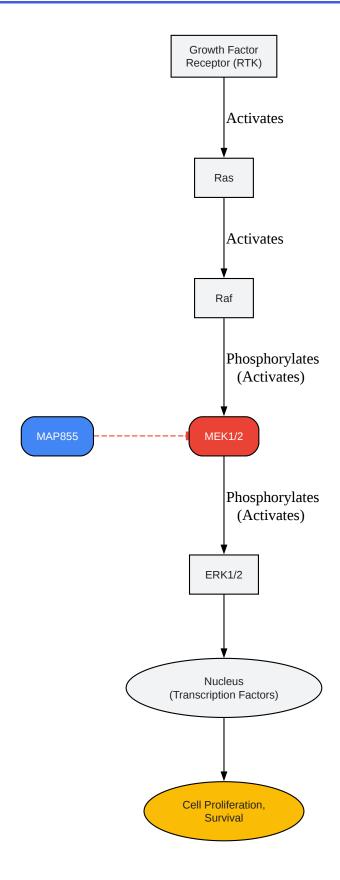




[8] Finally, activated MEK1/2 dually phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2), the final MAP kinases of the cascade.[4][9] Activated ERK1/2 translocates to the nucleus to phosphorylate and regulate numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival.[9]

MAP855 exerts its inhibitory effect by binding to the ATP-binding pocket of MEK1 and MEK2.[2] [3][6] By occupying this site, it directly competes with the endogenous substrate, adenosine triphosphate (ATP), preventing the phosphotransfer reaction required for the activation of ERK1/2. This leads to a blockade of the entire downstream signaling pathway, resulting in decreased cell growth and proliferation.[6][7] A key feature of MAP855 is its equipotent inhibition of both wild-type and various mutant forms of MEK1/2, which are known to confer resistance to other therapies.[1][2][3]

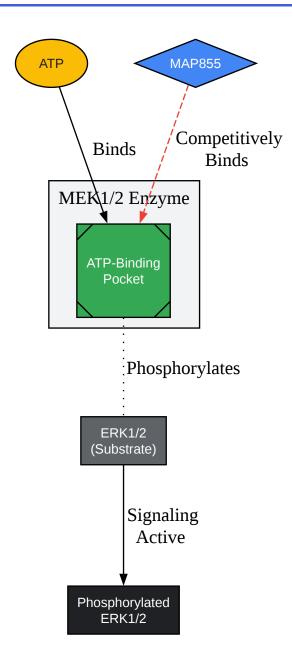




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MAPK/ERK Signaling Pathway Inhibition by MAP855.





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ATP-Competitive Binding Mechanism of MAP855.

Quantitative Data Summary

The potency and efficacy of **MAP855** have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Table 1: In Vitro Potency and Efficacy



Parameter	Value	Cell Line <i>l</i> System	Description	Reference
IC50	3 nM	MEK1 ERK2 Cascade	Half-maximal inhibitory concentration in a biochemical assay measuring the phosphorylation of ERK2 by MEK1.	[1][4]
EC50	5 nM	A375 cells	Half-maximal effective concentration for the inhibition of phosphorylated ERK (pERK) in a cellular context.	[1][4]

Table 2: Pharmacokinetic Parameters in Rodents

Species	Administrat ion	Dose	Bioavailabil ity	Clearance	Reference
Rodents	Intravenous (i.v.)	3 mg/kg	-	Medium	[1]
Rodents	Oral (p.o.)	10 mg/kg	Good	Medium	[1]

Table 3: In Vivo Efficacy



Model	Dose & Regimen	Outcome	Comparison	Reference
BRAF-mutant mouse models	30 mg/kg, p.o., b.i.d, 14 days	Achieved comparable efficacy to trametinib without body weight loss.	Trametinib at mouse MTD	[1]
Spitzoid Melanoma (PF130)	15 mg/kg, every two days for 3 weeks	No significant effect on tumor growth observed at this concentration.	Trametinib (2 mg/kg) was effective.	[11]

Experimental Protocols

The determination of **MAP855**'s mechanism and potency relies on standardized biochemical and cellular assays. While the exact proprietary protocols from the discovery team are not fully public, the methodologies can be described based on standard practices in kinase drug discovery.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This type of assay quantifies the ability of a compound to inhibit the enzymatic activity of its target kinase in a purified, cell-free system.

- Reagents: Recombinant active MEK1 kinase, inactive ERK2 substrate, ATP, and the test compound (MAP855).
- Procedure:
 - A series of dilutions of MAP855 are prepared.
 - MEK1 enzyme is pre-incubated with each dilution of MAP855 in an assay buffer.

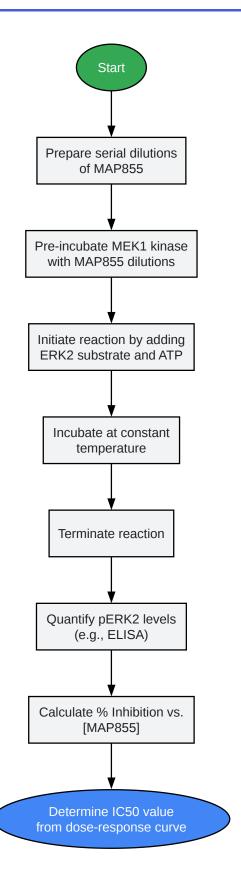
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- The kinase reaction is initiated by adding a mixture of the ERK2 substrate and ATP.
- The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
- The reaction is terminated.
- Detection: The amount of phosphorylated ERK2 (pERK2) is quantified. This is often done
 using methods like ELISA with a pERK2-specific antibody or luminescence-based assays
 that measure the amount of ATP remaining.
- Data Analysis: The percentage of inhibition for each MAP855 concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.





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Workflow for a Biochemical Kinase Inhibition Assay.



Cellular Phospho-ERK Assay (EC50 Determination)

This assay measures the ability of a compound to inhibit the target kinase within a living cell, providing a more physiologically relevant measure of potency.

- Cell Culture: A cancer cell line with a constitutively active MAPK pathway (e.g., A375, which is BRAF-mutant) is cultured in multi-well plates.[1]
- Treatment: Cells are treated with a range of concentrations of MAP855 for a specific duration.
- Lysis: After treatment, the cells are lysed to release cellular proteins.
- Detection: The total amount of ERK and the amount of phosphorylated ERK (pERK) in the cell lysates are measured. This is typically done using Western blotting or an in-cell ELISA format.
- Data Analysis: The ratio of pERK to total ERK is calculated for each concentration of MAP855. The results are normalized to untreated controls, and the EC50 value is determined by plotting the normalized pERK levels against the drug concentration and fitting to a dose-response curve.

Conclusion

MAP855 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of MEK1/2. Its mechanism of action involves blocking the phosphorylation of ERK1/2, thereby inhibiting the MAPK signaling cascade that is critical for the proliferation and survival of many cancer cells. It demonstrates strong activity against both wild-type and mutant forms of MEK1/2, positioning it as a valuable agent for overcoming certain forms of resistance to other targeted therapies. The comprehensive characterization through biochemical, cellular, and in vivo studies provides a solid foundation for its further investigation in clinical settings.

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